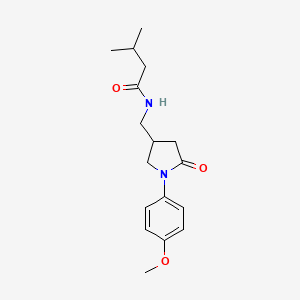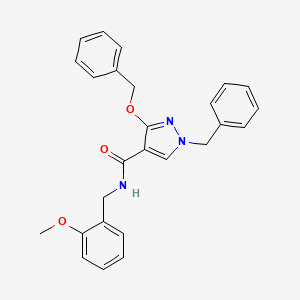
1-benzyl-3-(benzyloxy)-N-(2-methoxybenzyl)-1H-pyrazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "1-benzyl-3-(benzyloxy)-N-(2-methoxybenzyl)-1H-pyrazole-4-carboxamide" is a pyrazole derivative, which is a class of organic compounds characterized by a 5-membered ring structure containing two nitrogen atoms. Pyrazole derivatives have been extensively studied due to their diverse biological activities and potential applications in medicinal chemistry.
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the functionalization of the pyrazole ring. For instance, the 1H-pyrazole-3-carboxylic acid was converted into the corresponding carboxamide via reaction with 2,3-diaminopyridine, yielding a good yield of 69% . This suggests that similar methods could be applied to synthesize the compound , with modifications to the substituents to match the desired structure.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be characterized using various spectroscopic techniques, including IR, NMR, and X-ray diffraction . These methods provide detailed information about the molecular geometry, vibrational frequencies, and chemical shift values. For example, the molecular geometry and electronic structure of a novel pyrazole derivative were determined using single-crystal X-ray diffraction and compared with theoretical calculations . Such analyses are crucial for understanding the conformation and electronic properties of the compound.
Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions, which are influenced by the substituents on the pyrazole ring. The herbicidal activity of pyrazole-4-carboxamide derivatives, for example, was found to be affected by the substituents at the 3-position of the ring . This indicates that the chemical reactivity and biological activity of the compound can be fine-tuned by modifying the substituents.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives, such as solubility, melting point, and stability, are important for their practical applications. The thermal decomposition of a pyrazole derivative was studied using thermogravimetric analysis, providing insights into its stability . Additionally, the molecular electrostatic potential and nonlinear optical properties of pyrazole derivatives can be investigated to predict their reactivity and potential applications in materials science .
Wissenschaftliche Forschungsanwendungen
Herbicidal Activity
One study focused on the synthesis of pyrazole-4-carboxamide derivatives, including compounds similar to 1-benzyl-3-(benzyloxy)-N-(2-methoxybenzyl)-1H-pyrazole-4-carboxamide, to evaluate their herbicidal activity against various weeds. It was found that the presence of a benzyloxy group, especially when substituted with electron-withdrawing groups, significantly enhances the herbicidal activity of these compounds. A specific compound, identified as KPP-297, showed promising herbicidal activity and safety for rice crops at low application rates, highlighting the potential of these derivatives as rice herbicides (Ohno et al., 2004).
Antimicrobial Agents
Another research explored the synthesis of 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives, analyzing their antibacterial and antifungal activities. These studies found significant antimicrobial activities among the synthesized compounds, indicating their potential as therapeutic agents against various bacterial and fungal infections (Raju et al., 2010).
Cytotoxic Activity
Research into the cytotoxic activity of 5-amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides has been conducted, with compounds demonstrating in vitro activity against Ehrlich Ascites Carcinoma (EAC) cells. This highlights the potential of pyrazole-4-carboxamide derivatives in cancer therapy (Hassan et al., 2014).
Synthesis and Characterization
Studies have also been conducted on the synthesis, characterization, and reactivity of Schiff bases containing pyrazole and triazole rings. These compounds were evaluated for their antioxidant and α-glucosidase inhibitory activities, revealing their potential in managing oxidative stress and diabetes (Pillai et al., 2019).
Molecular Docking and Spectroscopic Studies
Molecular docking and spectroscopic studies on compounds like (E)-N'-(4-methoxybenzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide have been performed to assess their potential as anti-diabetic agents. These studies contribute to understanding the molecular interactions and stability of potential therapeutic compounds (Karrouchi et al., 2021).
Eigenschaften
IUPAC Name |
1-benzyl-N-[(2-methoxyphenyl)methyl]-3-phenylmethoxypyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O3/c1-31-24-15-9-8-14-22(24)16-27-25(30)23-18-29(17-20-10-4-2-5-11-20)28-26(23)32-19-21-12-6-3-7-13-21/h2-15,18H,16-17,19H2,1H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNNJAPQRRKROFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C2=CN(N=C2OCC3=CC=CC=C3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-benzyl-3-(benzyloxy)-N-(2-methoxybenzyl)-1H-pyrazole-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

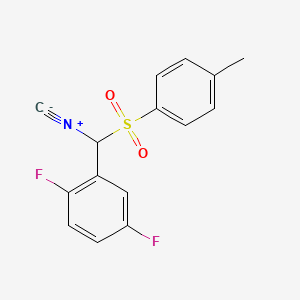
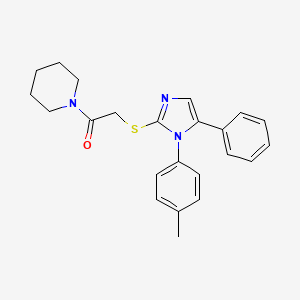

![1-((3-chlorophenyl)sulfonyl)-3-(furan-2-ylmethyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2514039.png)
![N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-2,6-difluorobenzamide](/img/structure/B2514041.png)
![2-bromo-4-nitro-6-((E)-(((1R,3r,8S)-tricyclo[4.3.1.1(3,8)]undecan-3-ylmethyl)imino)methyl)phenol](/img/structure/B2514042.png)
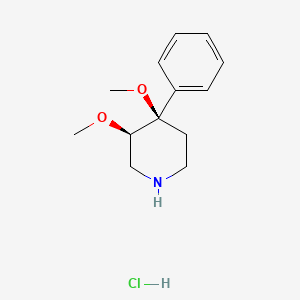
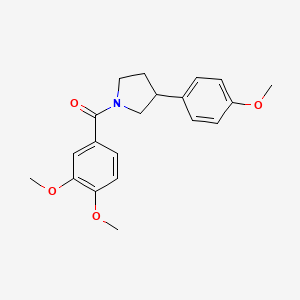

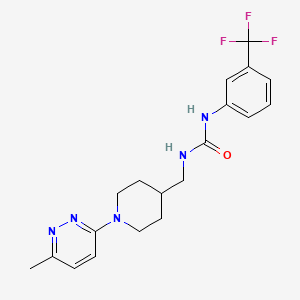
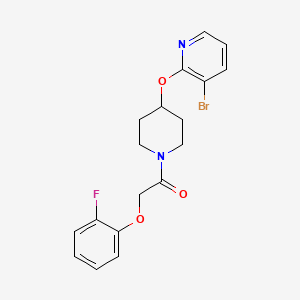
![Methyl 2-(2-(2,4-dimethylphenyl)acetamido)-6-propyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2514051.png)
![2-Fluoro-4-methoxy-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2514053.png)
